molecular formula C20H24N2O3 B3867540 4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzohydrazide

4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzohydrazide

Cat. No. B3867540
M. Wt: 340.4 g/mol
InChI Key: HQGMYAWFXDHBLG-FYJGNVAPSA-N
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Description

“4-tert-butyl-N’-(3,4-dimethoxybenzylidene)benzohydrazide” is a derivative of benzohydrazide . It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .


Synthesis Analysis

The compound was synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . All the target compounds were successfully synthesized from good to excellent yield .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N’-(3,4-dimethoxybenzylidene)benzohydrazide” was characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .


Chemical Reactions Analysis

The compound was evaluated for in vitro urease inhibition. All synthesized derivatives demonstrated good inhibitory activities .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H27NO3 and an average mass of 341.444 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 501.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The compound also has a molar refractivity of 100.7±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 321.7±3.0 cm3 .

Mechanism of Action

The mechanism of action of “4-tert-butyl-N’-(3,4-dimethoxybenzylidene)benzohydrazide” involves urease inhibition . The structure-activity relationship (SAR) revealed that electron-donating groups in the phenyl ring have more influence on enzyme inhibition .

Future Directions

Further studies could be conducted to explore the potential applications of “4-tert-butyl-N’-(3,4-dimethoxybenzylidene)benzohydrazide” in various fields of chemistry. These could include its antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .

properties

IUPAC Name

4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)16-9-7-15(8-10-16)19(23)22-21-13-14-6-11-17(24-4)18(12-14)25-5/h6-13H,1-5H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGMYAWFXDHBLG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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